3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide
Description
Properties
IUPAC Name |
3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4S2/c31-22(26-14-18-4-3-13-35-18)12-11-21-24(32)29-23(27-21)19-5-1-2-6-20(19)28-25(29)36-15-16-7-9-17(10-8-16)30(33)34/h1-10,13,21H,11-12,14-15H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKWFHREEMKOEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC=C(C=C4)[N+](=O)[O-])CCC(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by:
- Imidazo[1,2-c]quinazoline core : Known for its diverse biological activities.
- Nitrophenyl group : Enhances electron-withdrawing properties, potentially increasing reactivity with biological targets.
- Thiophenyl moiety : May contribute to pharmacological effects through specific interactions with proteins and enzymes.
The molecular formula is with a molecular weight of approximately 505.57 g/mol.
Anticancer Properties
Research indicates that imidazoquinazolines can inhibit cancer cell proliferation. For instance, related compounds have been shown to effectively inhibit the proliferation of leukemia cells at concentrations as low as 0.3 µM .
Antimicrobial Effects
The structural components suggest potential antimicrobial activity. Compounds with similar frameworks have been reported to exhibit significant activity against various bacterial strains due to their ability to disrupt bacterial cell processes.
In Vitro Studies
In vitro studies involving derivatives of imidazo[1,2-c]quinazolines have shown promising results in inhibiting specific enzymes like α-glucosidase, which is crucial for glucose metabolism. For example, compounds with additional electron-donating groups displayed enhanced inhibitory potency compared to their analogs .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that substituents on the imidazole moiety significantly affect biological activity. Electron-donating groups increased potency against α-glucosidase, while electron-withdrawing groups reduced activity .
Data Tables
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Imidazoquinazoline A | Cancer cell proliferation inhibition | 0.3 | MV4-11 leukemia cells |
| Imidazoquinazoline B | α-glucosidase inhibition | 0.5 | Enzyme target |
Comparison with Similar Compounds
Compound A : 3-(5-{[(4-Methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide
- Key Difference : Replaces the 4-nitrophenyl group with a 4-methylphenylmethyl sulfanyl moiety.
Compound B : 3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide
- Key Differences: Sulfanyl substituent: A 2-(3,4-dimethoxyphenethyl)amino-2-oxoethyl group instead of 4-nitrophenylmethyl. Amide side chain: Furylmethyl instead of thiophen-2-ylmethyl.
- Impact : The dimethoxy group enhances lipophilicity (higher logP), while the furan ring may alter hydrogen-bonding patterns compared to thiophene .
Functional Group Analogues
Compound C : N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide
- Key Differences: Core: Thiazolo-triazole instead of imidazoquinazolinone. Substituents: 4-Chlorophenyl and benzothiazole groups.
- Impact: The chlorophenyl group provides moderate electron withdrawal, but the thiazolo-triazole core may limit π-π stacking compared to the planar imidazoquinazolinone system .
Compound D : 3-((4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide
- Key Differences :
- Core: Lacks a fused heterocycle; features a linear propanamide with sulfamoyl groups.
- Impact : Reduced rigidity may decrease target specificity, but sulfamoyl groups enhance solubility and hydrogen-bonding capacity .
Structural and Bioactivity Comparison (Table 1)
Key Research Findings
Docking Efficiency : The 4-nitro group in the target compound enhances docking scores in kinase targets (e.g., ROCK1) compared to Compound A’s methyl group, as electron-deficient aromatic systems improve interactions with catalytic lysine residues .
Bioactivity Clustering: Compounds with imidazoquinazolinone cores (Target, A, B) cluster together in hierarchical analyses, suggesting shared modes of action such as ATP-competitive kinase inhibition .
Synthetic Complexity : The nitro group in the target compound requires careful handling during synthesis (e.g., nitration or Suzuki coupling), whereas Compound A’s methyl group simplifies functionalization .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : Optimize reaction conditions such as solvent selection (e.g., dimethylformamide or dichloromethane for solubility ), temperature control (e.g., reflux for cyclization steps ), and catalyst use (e.g., triethylamine for nucleophilic substitutions ). Purification via column chromatography or recrystallization is critical, with purity monitored by HPLC (>95% purity threshold recommended ).
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., thiophene methylene protons at δ 4.5–5.0 ppm ).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for accurate mass determination ).
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the 3-oxo group ).
Q. How do reaction conditions (pH, solvent) influence the formation of the imidazoquinazoline core?
- Methodological Answer : Acidic conditions (pH 4–6) stabilize the quinazolinone intermediate, while polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfanyl position .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays .
- Structural Analogs : Compare activity of derivatives with modified substituents (e.g., replacing 4-nitrophenyl with fluorophenyl to assess electronic effects ).
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the thiophen-2-ylmethyl group?
- Methodological Answer :
- Synthetic Modifications : Replace the thiophene moiety with furan or phenyl groups via Suzuki coupling .
- Biological Testing : Evaluate changes in potency against target enzymes (e.g., kinases or proteases) using dose-response curves (IC₅₀ comparisons ).
Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., imidazoquinazoline core binding to ATP pockets ).
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER ).
Data Analysis and Experimental Design
Q. How should stability studies be conducted to evaluate degradation under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via HPLC .
- Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify labile groups .
Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values (GraphPad Prism ).
- ANOVA with Tukey’s Test : Compare multiple derivatives’ activities (p < 0.05 significance threshold ).
Contradictions and Mitigation
- Issue : Variability in reported IC₅₀ values for similar compounds.
- Resolution : Standardize assay protocols (e.g., ATP concentration in kinase assays ) and validate with reference inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
